REACTION_CXSMILES
|
C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|
|
Name
|
azide propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O.[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
alkyne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction tube was degassed by three freeze-pump-thaw cycles
|
Type
|
CUSTOM
|
Details
|
sealed under vacuum
|
Type
|
CUSTOM
|
Details
|
placed in a 40° C.
|
Type
|
CUSTOM
|
Details
|
for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removing most of the solvents at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residues were dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
to remove copper catalysts
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated in hexane
|
Type
|
CUSTOM
|
Details
|
The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)[O-])(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([OH:4])CC.[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10](Br)=[O:11].CN(CCN(CCN(C)C)C)C.CN(C=O)C>C1COCC1>[N-:5]=[N+:6]=[N-:7].[Br:8][C:9]([CH3:14])([CH3:13])[C:10]([O-:4])=[O:11] |f:0.1|
|
Name
|
azide propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O.[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
alkyne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction tube was degassed by three freeze-pump-thaw cycles
|
Type
|
CUSTOM
|
Details
|
sealed under vacuum
|
Type
|
CUSTOM
|
Details
|
placed in a 40° C.
|
Type
|
CUSTOM
|
Details
|
for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removing most of the solvents at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residues were dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
to remove copper catalysts
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated in hexane
|
Type
|
CUSTOM
|
Details
|
The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)[O-])(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |